molecular formula C15H24N4O B11847236 N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine

N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine

Cat. No.: B11847236
M. Wt: 276.38 g/mol
InChI Key: OSWLHYBUBCZAEE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[55]undecan-8-yl)pyridin-3-amine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . The reaction is facilitated by a Dean-Stark apparatus to remove water, ensuring the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-6-(morpholin-4-yl)pyridin-3-amine
  • 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine dihydrochloride
  • N2-Methyl-N2-((tetrahydro-2H-pyran-4-yl)methyl)pyridine-2,5-diamine

Uniqueness

N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

IUPAC Name

N,N-dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine

InChI

InChI=1S/C15H24N4O/c1-18(2)13-4-5-14(17-10-13)19-8-3-6-15(12-19)11-16-7-9-20-15/h4-5,10,16H,3,6-9,11-12H2,1-2H3

InChI Key

OSWLHYBUBCZAEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C=C1)N2CCCC3(C2)CNCCO3

Origin of Product

United States

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